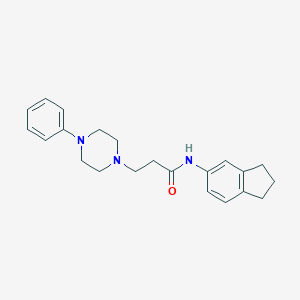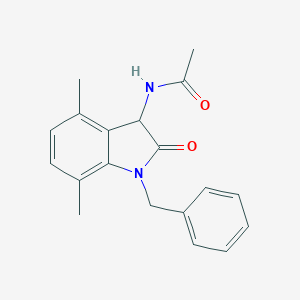
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine, also known as BDMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine transporter (DAT) inhibitor that has been widely used in scientific research. BDMP has shown promising results in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression.
Mécanisme D'action
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood.
Biochemical and Physiological Effects
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been shown to have significant effects on dopamine signaling in the brain. It increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood. 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its potency and selectivity as a DAT inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in scientific research. One potential direction is the development of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine derivatives with improved potency and selectivity. Another potential direction is the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in combination with other drugs to improve its effectiveness in the treatment of neurological disorders. Finally, the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in animal models of neurological disorders may provide valuable insights into the role of dopamine in these disorders.
Méthodes De Synthèse
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is synthesized by the reaction of 1-benzoyl-4-piperidone with 3,5-dimethylpyridine in the presence of sodium hydride. The reaction yields 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been extensively used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to be a potent and selective DAT inhibitor, which means that it blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to improvements in cognitive function, motor control, and mood.
Propriétés
Formule moléculaire |
C19H28N2O |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H28N2O/c1-15-12-16(2)14-21(13-15)18-8-10-20(11-9-18)19(22)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3 |
Clé InChI |
MZVZIWRCKNRMNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)

![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)